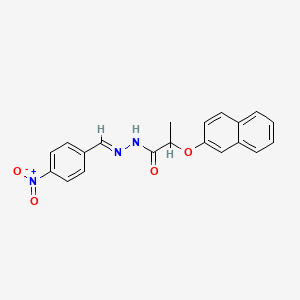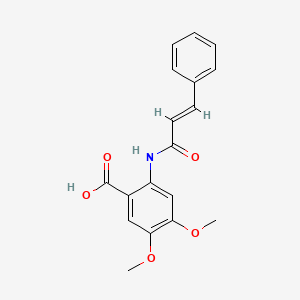![molecular formula C14H17N5O2S B5863282 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine, also known as MPTAM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.
作用機序
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine's mechanism of action is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inflammation research has demonstrated that this compound can inhibit the activity of IKKβ, a kinase involved in the activation of NF-κB. In neurological research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In inflammation research, this compound has been shown to reduce the production of nitric oxide, prostaglandin E2, and various cytokines. In neurological research, this compound has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation.
実験室実験の利点と制限
One advantage of using 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine research. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound's potential applications in other disease areas, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand this compound's mechanism of action and to identify any potential side effects or toxicity concerns.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns.
合成法
The synthesis of 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine involves the reaction of 4-methylthiophenol with 1-chloro-1H-tetrazole in the presence of triethylamine to form 4-methyl-1-(1H-tetrazol-5-ylthio)benzene. This intermediate is then reacted with morpholine and acetic anhydride to form this compound.
科学的研究の応用
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-11-2-4-12(5-3-11)19-14(15-16-17-19)22-10-13(20)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGGUROXVCHNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)


![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)

![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
